5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol
Overview
Description
“5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol” is a chemical compound with the CAS Number: 259880-64-3 . It has a molecular weight of 228.41 . The compound is a yellow liquid .
Molecular Structure Analysis
The molecular formula of the compound is C12H24O2Si . The InChI code is 1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 .Scientific Research Applications
Intramolecular Hydroalkoxylation and Hydroamination of Alkynes
- This compound can be involved in the catalysis of intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings. This process is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands (Pouy et al., 2012).
Formic Acid Rearrangement
- The compound's behavior towards formic acid has been studied, showing significant yields of respective aldehydes (Takeshima et al., 1959).
Synthesis of 2-Silanorcaranes
- It can be used in the synthesis of 2-silanorcaranes through reduction and reaction processes involving elements like bromine and hydrogen (Rosenberg & Zuckerman, 1971).
Reaction with Carbon Monoxide and Water
- The compound's reaction with carbon monoxide and water in the presence of iron carbonyl catalysts has been explored, showing potential for oxymethylation processes (Wada & Matsuda, 1973).
Base-Promoted Intramolecular Cyclization
- This chemical is involved in base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, leading to the formation of complex cyclic structures (Grandjean et al., 1992).
Hypoglycemic Agent Synthesis
- It has been utilized in the synthesis of novel hypoglycemic agents, indicating its potential application in medicinal chemistry (Youngdale & Oglia, 1985).
Divalent Sulfur Protection
- The compound is used in the preparation of reagents for divalent sulfur protection, showing its utility in organic syntheses (Wang & Clive, 2014).
Catalysis by Pd(II) Metal Centres
- It plays a role in the catalysis of cyclization processes by Pd(II) metal centers, further indicating its importance in synthetic organic chemistry (Carvalho et al., 2006).
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHOFAFOLFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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